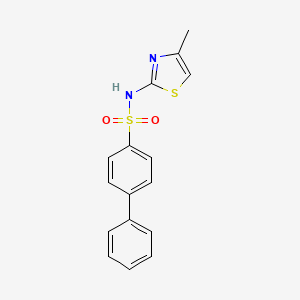![molecular formula C17H20N4O4S2 B6078373 N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as MPSTU, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a thiourea derivative that has shown promising results in various biological applications.
Mécanisme D'action
The mechanism of action of N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the inflammatory response. This results in a reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one limitation of using N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is its low solubility in water. This can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to reduce the production of amyloid-beta, a protein that is involved in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of viral infections. N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Finally, researchers are also interested in exploring the potential use of N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in the treatment of cancer. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Méthodes De Synthèse
N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea can be synthesized by reacting 4-(4-morpholinylsulfonyl)aniline with 6-methoxy-3-pyridinyl isothiocyanate in the presence of a base. The reaction yields N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has also been studied for its role in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
1-(6-methoxypyridin-3-yl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-24-16-7-4-14(12-18-16)20-17(26)19-13-2-5-15(6-3-13)27(22,23)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H2,19,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUXMCQJFLOXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyridin-3-yl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6078298.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6078310.png)
![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6078324.png)


![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
![methyl 2-({[2-(3-ethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6078342.png)
![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
![3,5-dihydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6078371.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)